molecular formula C18H28N4O2 B2887742 N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049520-35-5

N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No. B2887742
M. Wt: 332.448
InChI Key: MSQRIIQILNCKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a chemical compound. It is related to a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives, which have been synthesized and investigated for their anti-inflammatory activities .


Synthesis Analysis

The synthesis of related compounds involves the reductive amination of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Scientific Research Applications

Anticonvulsant Activity

A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds, including N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide derivatives, demonstrating broad-spectrum anticonvulsant activity. These compounds combine chemical fragments from well-known antiepileptic drugs, showing high protection in preclinical seizure models without impairing motor coordination, suggesting a safer profile compared to existing antiepileptic drugs (Kamiński et al., 2015).

Synthetic Methodologies

Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, including derivatives of N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, via the Meinwald rearrangement. This methodology provides a useful formula for synthesizing anthranilic acid derivatives and oxalamides, highlighting the versatility of such compounds in organic synthesis (Mamedov et al., 2016).

Drug Delivery Applications

Uzan et al. (2016) explored aminoalcohol-based bis-(aminoalcohol)oxalamides as novel carriers for dermal and topical drug delivery. This study illustrates the potential of N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide derivatives in developing drug depot systems, providing a new avenue for non-steroidal anti-inflammatory drug delivery (Uzan et al., 2016).

Electrocatalytic Reactions

Nutting et al. (2018) discussed the electrochemical properties and use of N-oxyl species, including oxalamides, in electrosynthetic reactions. While this study does not directly mention N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, it provides insights into the broader category of N-oxyl compounds, suggesting potential electrocatalytic applications for such derivatives (Nutting et al., 2018).

Future Directions

The future directions for research on “N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” could include further investigation of its potential anti-inflammatory activities, as well as exploration of other potential therapeutic applications. Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could be beneficial .

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-15(2)20-18(24)17(23)19-9-6-10-21-11-13-22(14-12-21)16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQRIIQILNCKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.